2-Guanidinopentanedioic acid

Description

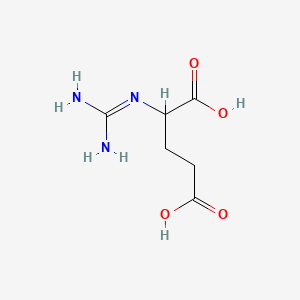

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(diaminomethylideneamino)pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-6(8)9-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVVRMJOHATSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74318-14-2 | |

| Record name | alpha-Guanidinoglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074318142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 2 Guanidinopentanedioic Acid

Chiral Synthesis Approaches

The synthesis of specific enantiomers of 2-Guanidinopentanedioic acid, a molecule with a chiral center, requires specialized asymmetric synthesis techniques. These methods are crucial for producing the desired stereoisomer, which is often the biologically active form.

Asymmetric Synthesis Utilizing Chiral Catalysts

The enantioselective synthesis of chiral molecules can be achieved through the use of chiral catalysts. wikipedia.org These catalysts, which are themselves chiral, create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. wikipedia.org In the context of synthesizing compounds with guanidine (B92328) groups, chiral guanidines and their derivatives have emerged as powerful organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org

While specific examples detailing the use of L-proline derivatives for the direct asymmetric synthesis of this compound are not extensively documented in the provided results, the principle of using chiral organocatalysts like proline is well-established for a variety of asymmetric transformations. wikipedia.org These catalysts can activate substrates in an enantioselective manner, leading to products with high enantiomeric excess. frontiersin.org The development of novel chiral catalysts, including those based on guanidinium (B1211019) salts and other complex structures, continues to expand the toolkit for asymmetric synthesis. rsc.org

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Example | Application |

| Chiral Guanidine Derivatives | Bicyclic, Monocyclic, Acyclic Guanidines | Various organic transformations |

| Chiral Brønsted Acids | Chiral Phosphoric Acids | Asymmetric additions, cyclizations |

| Organocatalysts | L-proline | Aldol and Mannich reactions |

Enzymatic Resolution Techniques with Hydrolases for Enantiomeric Purity

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture to obtain an enantiomerically pure compound. mdpi.com This method utilizes the high stereoselectivity of enzymes, particularly hydrolases, which can preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. nih.gov

Hydrolases, such as lipases and esterases, are commonly employed for the kinetic resolution of racemic esters or amides. mdpi.comnih.gov In a typical process, a racemic mixture of a derivative of this compound, such as its ester, would be subjected to hydrolysis by a hydrolase. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely unchanged. mdpi.com This allows for the separation of the resulting acid and the unreacted ester, thereby achieving enantiomeric purity. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess.

Chemical Synthesis Pathways

The chemical synthesis of this compound can be achieved through various routes, often starting from readily available precursors.

Synthesis from Precursors

A common method for the synthesis of this compound involves the guanidinylation of glutamic acid or its derivatives. One reported procedure involves the reaction of L-glutamic acid with S-methylisothiourea at a controlled pH in an aqueous solution. nih.gov This reaction introduces the guanidino group onto the alpha-amino group of the glutamic acid backbone. nih.gov

Another precursor that can be utilized is guanidinoglutaric acid itself, which is a synonym for this compound. nih.gov The synthesis can also be approached by reacting a suitable derivative of glutamic acid with a guanidinylating agent. For instance, the synthesis of guanidinoacetic acid, a related compound, has been achieved by reacting glycine (B1666218) with O-methylisourea. google.com This suggests that a similar strategy could be employed for this compound by using glutamic acid as the starting material.

Table 2: Precursors for this compound Synthesis

| Precursor | Reagent | Product |

| L-Glutamic acid | S-methylisothiourea | L-α-Guanidinoglutaric acid |

| Glycine (for related compound) | O-methylisourea | Guanidinoacetic acid |

Practical Laboratory Procedures for Preparation

A practical laboratory procedure for the preparation of α-guanidinoglutaric acid has been reported. nih.gov This method involves the reaction of L(+)-Glutamic acid with S-methylisothiourea in an aqueous solution at a pH of 10. nih.gov The product, L(-)-α-guanidinoglutaric acid, can be isolated and purified. nih.gov It is noted that in aqueous solution at elevated temperatures (80°C), α-guanidinoglutaric acid can form a lactam, 1-amidino-2-pyrrolidone-5-carboxylic acid. nih.gov

The general setup for such a reaction in a laboratory would typically involve standard glassware, such as a round-bottom flask, and equipment for controlling pH and temperature. scribd.comyoutube.com The purification of the final product may involve techniques like crystallization or chromatography. nih.gov

Strategies for Enhanced Enantiomeric Purity

Achieving high enantiomeric purity is often a critical goal in the synthesis of chiral compounds. Several strategies can be employed to enhance the enantiomeric excess (e.e.) of this compound.

One primary strategy is the optimization of the asymmetric synthesis itself. This can involve screening different chiral catalysts, solvents, and reaction conditions to maximize the stereoselectivity of the reaction. frontiersin.orgnih.gov For enzymatic resolutions, the choice of enzyme and the reaction parameters (e.g., pH, temperature, solvent) can significantly impact the enantiomeric excess of the product. mdpi.commdpi.com

Another approach is the purification of the enantiomeric mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comsigmaaldrich.com By using a chiral stationary phase, it is possible to resolve the two enantiomers of this compound, allowing for the isolation of the desired enantiomer with very high purity. sigmaaldrich.com The conditions for chiral HPLC, such as the mobile phase composition and temperature, can be optimized to achieve baseline separation of the enantiomers. nih.govmdpi.com

Furthermore, techniques such as recrystallization with a chiral resolving agent can also be used to enrich the desired enantiomer from a mixture.

Biochemical and Metabolic Roles of 2 Guanidinopentanedioic Acid

Presence and Distribution in Biological Systems

Detection in Mammalian Brain

2-Guanidinopentanedioic acid, also known as α-guanidinoglutaric acid (α-GGA), is one of several guanidino compounds found in the mammalian brain. nih.govnih.govresearchgate.net These compounds, which also include creatine (B1669601), phosphocreatine (B42189), guanidinoacetic acid, and others, are present in concentrations ranging from the nanomolar to the millimolar range. nih.govresearchgate.net While some guanidino compounds like creatine and phosphocreatine are vital for energy homeostasis in the brain, the accumulation of others has been associated with potential neurotoxic effects. nih.gov

Initially, α-guanidinoglutaric acid was identified in the cerebral cortex of cats within an experimentally induced epileptogenic focus. Subsequent research has confirmed its presence in the mammalian brain under various physiological and pathological conditions. nih.govnih.gov

Occurrence as a Glutamic Acid Derivative

Chemically, this compound is classified as a derivative of glutamic acid. nih.govhmdb.ca This classification is based on its molecular structure, which features a glutamic acid backbone with a guanidino group attached. hmdb.ca Glutamic acid itself is a fundamental amino acid involved in numerous metabolic processes and serves as a key excitatory neurotransmitter in the central nervous system. researchgate.net The structural relationship between this compound and glutamic acid suggests potential interactions and shared metabolic pathways. hmdb.caresearchgate.net

Involvement in Metabolic Pathways

Relationship to Guanidino Compound Metabolism

The metabolism of this compound is intrinsically linked to the broader metabolic network of guanidino compounds. nih.govresearchgate.net A primary proposed pathway for the synthesis of many guanidino compounds is through a process called transamidination. researchgate.net This reaction involves the transfer of an amidino group from a donor molecule, typically arginine, to an acceptor molecule, which in the case of this compound would be glutamic acid.

The metabolism of guanidino compounds is crucial for various physiological functions. For instance, the synthesis of creatine from glycocyamine (B1671910) (guanidinoacetate) is a well-established pathway involving methylation. wikipedia.org Dysregulation in the metabolism of guanidino compounds, such as the accumulation of guanidinoacetate in GAMT deficiency, can lead to serious neurological disorders. researchgate.net

Potential Linkages within General Metabolic Networks

The metabolic significance of this compound extends to its potential interactions with major metabolic networks. Its structural precursor, glutamic acid, is a central node in amino acid metabolism and is closely connected to the citric acid cycle. wikipedia.org This connection provides a potential link for this compound to cellular energy metabolism.

Furthermore, research suggests a role for guanidino compounds in processes related to oxidative stress. nih.gov For example, α-guanidinoglutaric acid has been reported to be a generator of superoxide (B77818), hydroxyl radicals, and nitric oxide. nih.gov This pro-oxidant activity can have significant implications for cellular health and function.

Interaction with Key Biochemical Cycles and Pathways

While direct enzymatic interactions of this compound with key biochemical cycles are still under investigation, its relationship with guanidino compound metabolism and its glutamic acid origin points to several potential points of interaction.

The synthesis of guanidino compounds is closely tied to the urea (B33335) cycle through their common precursor, arginine. researchgate.net The transamidination reaction that likely forms this compound would draw from the cellular pool of arginine, which is also a key intermediate in the urea cycle.

Moreover, the connection to glutamic acid suggests potential interplay with pathways of amino acid synthesis and degradation, as well as neurotransmitter metabolism. Glutamic acid is a precursor for the synthesis of the inhibitory neurotransmitter GABA, and its metabolism is tightly regulated within the brain. nih.gov

Role in Nitric Oxide Synthase Pathways

Nitric oxide (NO) is a crucial signaling molecule produced from L-arginine by the enzyme nitric oxide synthase (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS), each playing distinct roles in processes like neurotransmission, vasodilation, and immune responses.

This compound has been identified as an inhibitor of nitric oxide synthase. medchemexpress.comnih.gov Studies have shown that it can inhibit NOS activity in the rat brain at levels comparable to well-known NOS inhibitors like N(G)-monomethyl-L-arginine (L-NMMA). nih.gov The inhibitory constant (Ki) for α-GGA on NOS activity has been reported to be 2.69 μM. researchgate.net Interestingly, unlike many other NOS inhibitors that are modified at the guanidino nitrogen of arginine, this compound is a non-guanidino nitrogen-substituted compound. nih.govresearchgate.net This structural difference makes it a valuable tool for studying the chemical properties of NOS and the physiological functions of NO. nih.gov The inhibition of NOS by this compound has been implicated in its ability to induce epileptic seizures. researchgate.netnih.gov

Table 1: Comparative Inhibition of Nitric Oxide Synthase (NOS)

| Compound | Type | Mechanism of Action on NOS | Reference |

|---|---|---|---|

| This compound (α-GGA) | Inhibitor | Inhibits NOS activity. | nih.govresearchgate.net |

| N(G)-monomethyl-L-arginine (L-NMMA) | Inhibitor | A well-known competitive inhibitor of NOS. | nih.gov |

| L-arginine | Substrate | The natural substrate for NOS to produce nitric oxide. |

Influence on Free Radical Generation/Reaction

Research has demonstrated that this compound can act as a generator of reactive oxygen species (ROS), including superoxide and hydroxyl radicals, in aqueous solutions. nih.govresearchgate.netnih.gov The generation of these free radicals can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. Oxidative damage to cellular components, such as cell membranes, can result in neuronal depolarization, a process linked to epileptogenicity. nih.gov

The pro-oxidant activity of this compound is a significant aspect of its biochemical profile. researchgate.net The production of free radicals is thought to contribute to the cellular damage and neurotoxic effects observed with this compound. nih.gov This is in contrast to other compounds like aminoguanidine, which acts as a free radical scavenger. nih.gov The balance between pro-oxidant and antioxidant molecules is critical for maintaining cellular health. frontiersin.org

Interplay with Guanidinoacetate Metabolism (e.g., conversion to creatine)

The metabolism of guanidino compounds is interconnected. Guanidinoacetate (GAA) is a key precursor in the biosynthesis of creatine, a vital molecule for energy homeostasis in tissues with high energy demands like the brain and muscles. nih.govwikipedia.orghmdb.ca The synthesis of creatine involves two main steps: the formation of GAA from L-arginine and glycine (B1666218) by the enzyme L-arginine:glycine amidinotransferase (AGAT), followed by the methylation of GAA to creatine by guanidinoacetate N-methyltransferase (GAMT). nih.govhmdb.cadynamed.com

While the direct conversion of this compound to creatine has not been established, its presence and metabolic activities can influence the broader context of guanidino compound metabolism. For instance, the accumulation of certain guanidino compounds can be neurotoxic. nih.gov The metabolism of these compounds, including their transport across biological barriers like the blood-brain barrier and the blood-cerebrospinal fluid barrier, is crucial for maintaining brain homeostasis. The creatine transporter (CRT/SLC6A8) is responsible for the uptake of creatine into the brain, and it can also transport GAA, although with a lower affinity. mdpi.com The interplay between various guanidino compounds and their respective transporters and enzymes highlights the complexity of their metabolic regulation.

Table 2: Key Compounds in Guanidinoacetate and Creatine Metabolism

| Compound Name | Abbreviation | Primary Role | Reference |

|---|---|---|---|

| This compound | α-GGA | NOS inhibitor, free radical generator. | nih.govnih.gov |

| Guanidinoacetate | GAA | Precursor for creatine synthesis. | nih.govhmdb.ca |

| Creatine | Energy storage and transmission. | wikipedia.orgmdpi.com | |

| L-arginine | Substrate for AGAT and NOS. | nih.gov | |

| Glycine | Substrate for AGAT. | nih.gov | |

| L-arginine:glycine amidinotransferase | AGAT | Enzyme for GAA synthesis. | nih.govhmdb.ca |

| Guanidinoacetate N-methyltransferase | GAMT | Enzyme for creatine synthesis. | nih.govhmdb.ca |

Enzymatic Interactions and Regulation of 2 Guanidinopentanedioic Acid

Enzyme Substrate or Inhibitor Dynamics

2-Guanidinopentanedioic acid exhibits a dual role in enzymatic pathways, functioning either as an inhibitor or as a molecule undergoing transformation.

This compound has been identified as a potent inhibitor of Nitric Oxide Synthase (NOS), an enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. nih.gov Research has shown that its inhibitory activity on NOS in the rat brain is comparable to that of NG-monomethyl-L-arginine (MeArg), a well-established NOS inhibitor. nih.gov This positions this compound as a significant tool for investigating the chemical properties of NOS and the physiological functions of NO. nih.gov The inhibition of NOS is a critical area of study, as the overproduction of NO is linked to various pathological conditions. jci.org Unlike many other NOS inhibitors that are modified at the guanidino nitrogen of arginine, the guanidino nitrogens of this compound are unsubstituted. nih.gov

While primarily recognized as an inhibitor, this compound's structural similarity to naturally occurring amino acids suggests its potential involvement as a substrate or product in certain enzymatic reactions. For instance, it is a derivative of glutamic acid. nih.gov In broader enzymatic contexts, enzymes catalyze a vast array of reactions involving amino acid derivatives. nih.govnih.gov The transformation of such molecules can be crucial for various metabolic pathways. nih.gov

Interaction with Nitric Oxide Synthases (e.g., nNOS inhibition)

Mechanisms of Enzymatic Action and Modulation

The efficacy and specificity of this compound's enzymatic interactions are governed by its binding characteristics and the stereochemical nature of these processes.

Table 1: Key Parameters in Ligand-Enzyme Interaction Studies

| Parameter | Description | Significance |

|---|---|---|

| Binding Affinity (KD) | The equilibrium dissociation constant, indicating the strength of the binding between a ligand and an enzyme. sartorius.com | A lower KD value signifies a stronger binding affinity. |

| Association Rate (ka) | The rate at which the ligand binds to the enzyme. sartorius.com | A higher ka contributes to a faster onset of inhibition. |

| Dissociation Rate (kd) | The rate at which the ligand unbinds from the enzyme. sartorius.com | A lower kd leads to a longer duration of action. |

| Ligand Residence Time | The average time a ligand remains bound to its target. ligandtracer.com | A longer residence time can enhance the therapeutic effect. |

Enzymatic reactions are often highly stereospecific, meaning the enzyme preferentially interacts with one stereoisomer of a substrate or inhibitor over another. masterorganicchemistry.comyoutube.com The stereochemistry of a molecule like this compound, which possesses a chiral center, is therefore critical to its biological activity. nih.gov For example, studies on other enzymes have shown that only one enantiomer of a chiral molecule may be active, with the other being inactive or having a different function. nih.gov This principle of stereospecificity ensures the precision of biological reactions. masterorganicchemistry.com

Binding Affinity and Kinetic Studies

Guanidino-Carboxylate Interactions with Metal Ions in Biological Systems

The guanidino and carboxylate groups of this compound can interact with metal ions, which is a common feature in biological systems. libretexts.orgresearchgate.net The guanidinium (B1211019) group, similar to that in arginine, can form coordination complexes with metal ions, exhibiting specific coordination stereochemistry. nih.gov These interactions can be crucial for the structure and function of metalloenzymes where such residues are part of the active site. nih.gov The carboxylate group also readily binds with various divalent metal ions, and the strength of this binding can vary depending on the specific ion. researchgate.netresearchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| α-Guanidinoglutaric acid |

| Nitric Oxide |

| L-arginine |

| NG-monomethyl-L-arginine (MeArg) |

Cellular and Systemic Biological Studies of 2 Guanidinopentanedioic Acid in Research Models

Neurobiological Research Models

2-Guanidinopentanedioic acid, also known as α-guanidinoglutaric acid (α-GGA), has been identified as an endogenous convulsant in various mammalian models. nih.govnih.gov Research indicates that intracisternal or intraventricular administration of this compound can induce seizures and convulsive activity in animals such as rats, rabbits, and cats. nih.govmedchemexpress.com

In rats, the cerebroventricular injection of α-GGA has been shown to cause sporadic spike discharges on electroencephalograms (EEGs) after a latency period of several minutes. apexbt.com Studies on cobalt-induced epileptogenic cerebral cortex in cats have revealed increased levels of α-GGA, suggesting its involvement in seizure mechanisms. apexbt.comdntb.gov.ua The convulsive properties of α-GGA are not unique among guanidino compounds; several others, with the exception of arginine and guanidine (B92328), also demonstrate the ability to induce seizures when administered intracisternally in animal models. nih.gov

The following table summarizes the observed effects of this compound in different animal models.

| Animal Model | Administration Route | Observed Effects |

| Rat | Intraventricular / Intracisternal | Induces seizures, convulsions, and sporadic spike discharges on EEG. nih.govmedchemexpress.comapexbt.com |

| Rabbit | Intracisternal | Induces seizures and convulsions. nih.gov |

| Cat | Intracisternal / Cobalt-induced epilepsy model | Induces seizures and convulsions; found at increased levels in epileptogenic cortex. nih.govdntb.gov.ua |

The neurotoxic effects of this compound are closely linked to its ability to induce seizures and its potential role in epileptogenesis, the process by which a normal brain develops epilepsy. researchgate.netfrontiersin.org The accumulation of certain guanidino compounds, including α-GGA, in the brain is associated with animal models of epilepsy. researchgate.net

One of the proposed mechanisms for the neurotoxicity and epileptogenic activity of α-GGA involves the generation of free radicals. nih.gov It has been identified as a generator of superoxide (B77818) and hydroxyl radicals. nih.gov This oxidative stress can lead to cellular damage and death. nih.gov

Furthermore, α-GGA is known to be an inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). nih.govapexbt.com NO acts as a neurotransmitter and is thought to have anticonvulsant properties. apexbt.com By inhibiting NOS, α-GGA may reduce NO levels, thereby lowering the seizure threshold and contributing to its convulsant effects. nih.govapexbt.com The excitotoxicity resulting from excessive neuronal stimulation is another key mechanism in epileptogenesis, often involving an imbalance between excitatory and inhibitory neurotransmission. mdpi.comnih.gov

Research suggests a link between the convulsant actions of this compound and the serotonergic system in the brain. nih.govresearchgate.net Convulsions induced by guanidino compounds are thought to be associated with depressed functions of serotonergic neurons. nih.gov Serotonin (B10506), or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter involved in regulating mood, sleep, and other physiological processes. wikipedia.orgclevelandclinic.org

Studies have shown that the initiation of seizures induced by α-GGA is associated with a decrease in the level of 5-hydroxytryptamine in the brain. apexbt.com This suggests that the proconvulsant effect of α-GGA may be mediated, at least in part, by its disruptive impact on serotonergic neurotransmission. Low levels of serotonin in the brain are linked to various neurological and psychological conditions. healthdirect.gov.auhealthline.com

In addition to its effects on neurons, this compound has been shown to impact glial cells, which play a critical role in brain homeostasis and response to injury. medcentral.com Specifically, α-GGA has been found to induce cell death in C6 glioma cells, a cell line derived from rat glial cells. nih.gov

The mechanism of α-GGA-induced C6 glial cell death is linked to its ability to generate nitric oxide and reactive oxygen species like superoxide and hydroxyl radicals. nih.gov This induction of oxidative stress can trigger apoptotic pathways and lead to cell demise. jikm.or.kr Glial cells, including astrocytes and microglia, are active participants in the neuroinflammatory processes that contribute to epileptogenesis. frontiersin.orgmdpi.com Dysregulation of glial function can lead to an imbalance in neurotransmitters and ions, promoting neuronal hyperexcitability. mdpi.com

Effects on Serotonergic Function in Brain

In Vitro Mechanistic Studies

In vitro enzyme assays using purified enzymes have been instrumental in elucidating the molecular mechanisms of action for this compound. These assays allow for the direct measurement of the compound's effect on specific enzyme activities in a controlled environment. wikipedia.org

A significant finding from these studies is the inhibitory effect of α-GGA on nitric oxide synthase (NOS). nih.govapexbt.com Enzyme assays with purified NOS from rat brain demonstrated that α-GGA inhibits its activity with a Ki value of 2.69 μM. apexbt.com This inhibition is notable because, unlike many other NOS inhibitors, α-GGA is not substituted on its guanidino nitrogen. nih.gov This makes it a valuable tool for studying the enzyme-substrate relationship of NOS. nih.govapexbt.com

The following table details the inhibitory action of this compound on a purified enzyme.

| Enzyme | Source | Effect | Ki Value |

| Nitric Oxide Synthase (NOS) | Rat Brain | Inhibition | 2.69 μM |

Cellular Bioactivity and Functional Assays

This compound, also known as α-guanidinoglutaric acid (GGA), is a derivative of glutamic acid that has been the subject of various cellular bioactivity and functional assays to determine its biological role. nih.govhmdb.ca Research indicates that guanidino compounds as a class are biologically active, and GGA is no exception. researchgate.net Functional studies have identified it as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neural communication. researchgate.netwikipedia.org The overstimulation of these receptors can lead to excitotoxicity, a process implicated in neuronal damage. wikipedia.org

In addition to its effects on glutamate receptors, α-guanidinoglutaric acid is recognized as an inhibitor of nitric oxide synthase (NOS). researchgate.net Nitric oxide is a significant signaling molecule involved in various physiological processes, and its synthesis from the amino acid arginine is a key pathway. researchgate.net The inhibition of NOS suggests that GGA can interfere with this signaling pathway. Furthermore, some studies on related guanidino compounds have suggested a potential role in generating reactive oxygen species, which can lead to cellular damage. tandfonline.com The bioactivity of this compound is an area of ongoing research, particularly concerning its neurotoxic properties, which have been observed alongside other guanidino compounds that can induce epileptogenesis. nih.govresearchgate.net

Table 1: Summary of Cellular Bioactivity of this compound

| Target/Process | Observed Effect | Implication | Reference |

|---|---|---|---|

| NMDA Receptor | Antagonist | Modulation of glutamatergic neurotransmission | researchgate.net |

| Nitric Oxide Synthase (NOS) | Inhibitor | Interference with nitric oxide signaling | researchgate.net |

Animal Model Investigations (Non-Human)

Investigations using non-human animal models have been crucial in characterizing the systemic biological effects of this compound. A significant finding from these studies is the compound's potent convulsant activity. researchgate.net When administered directly into the central nervous system of animals such as rats, rabbits, and cats, this compound has been shown to induce seizures and convulsions. researchgate.net This powerful neuroexcitatory effect aligns with observations of other guanidino compounds which are also known to be convulsants. researchgate.netnih.gov

These effects highlight the compound's capacity to disrupt normal neurological function, a characteristic explored in various animal models of neurotoxicity. nih.govfrontiersin.org The study of such compounds in animal models helps to understand the mechanisms underlying chemically-induced seizures and neurodegeneration. researchgate.netfrontiersin.org The consistent observation of convulsive effects across different species underscores a fundamental biological impact on the central nervous system. researchgate.net

Table 2: Observed Biological Effects of this compound in Animal Models

| Animal Model | Route of Administration | Observed Biological Effect | Reference |

|---|---|---|---|

| Rat | Intracisternal Injection | Induction of seizures and convulsions | researchgate.net |

| Rabbit | Intracisternal Injection | Induction of seizures and convulsions | researchgate.net |

The administration of or pathological changes in the levels of guanidino compounds, including this compound, have been linked to significant metabolic alterations in various animal tissues. In animal models of epilepsy, changes in the brain concentrations of several guanidino compounds have been documented. researchgate.net For instance, during convulsions induced by various agents in animals, the levels of creatinine, guanidinoacetic acid, and methylguanidine (B1195345) were found to be altered in brain tissue. researchgate.net This suggests a disruption in the metabolic pathways of arginine and creatine (B1669601), from which these compounds are derived. researchgate.netfrontiersin.org

While direct metabolic studies on this compound in specific tissues are limited, research on related compounds provides insight into the potential metabolic consequences. For example, studies on guanidinoacetic acid (GAA), a precursor to creatine, have shown that its supplementation can alter lipid metabolism in the liver and muscle tissue of animals like ducks and broilers. frontiersin.orgresearchgate.net These alterations include changes in total cholesterol, triglycerides, and phospholipids (B1166683) in the liver. frontiersin.org Furthermore, untargeted metabolomics has revealed that the concentration of α-guanidinoglutaric acid itself can be metabolically altered under certain conditions, such as during fermentation processes. tandfonline.com These findings collectively indicate that guanidino compounds are metabolically active and can influence key metabolic pathways, particularly in the brain and liver. researchgate.netfrontiersin.org

Table 3: Metabolic Changes in Animal Tissues Associated with Guanidino Compounds

| Tissue | Animal Model/Condition | Metabolic Alteration | Associated Compound(s) | Reference |

|---|---|---|---|---|

| Brain | Epilepsy Models (Rat) | Altered levels during convulsions | Creatinine, Guanidinoacetic acid, Methylguanidine | researchgate.net |

| Liver | Duck | Altered lipid levels (cholesterol, triglycerides) | Guanidinoacetic acid | frontiersin.org |

| Breast Muscle | Broiler Chicken | Altered creatine levels | Guanidinoacetic acid | researchgate.net |

Advanced Analytical Techniques for 2 Guanidinopentanedioic Acid Research

Chromatographic Methods

Chromatography is a foundational technique for isolating 2-Guanidinopentanedioic acid from complex biological samples. The choice between liquid or gas chromatography depends on the sample matrix, required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile, polar compounds like this compound. wikipedia.orgijpsjournal.com The technique separates components in a mixture by passing a liquid solvent (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). wikipedia.org

Detailed research findings indicate that reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis. researchgate.netresearchgate.net In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar, aqueous mobile phase. researchgate.netresearchgate.net To ensure the compound is in a single, un-ionized form for consistent retention and sharp peaks, the pH of the mobile phase is crucial and is generally controlled to be in the acidic range (pH 2-3), often using additives like phosphoric acid or formic acid. researchgate.nethplc.eu Detection is commonly performed using a UV detector, as the carboxylic acid groups absorb light in the low UV range (around 210 nm). researchgate.net

Table 1: Typical HPLC Parameters for Organic Acid Analysis

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase (RP) C18, 5 µm | Standard for separating moderately polar to non-polar compounds from aqueous solutions. researchgate.netresearchgate.net |

| Mobile Phase | Aqueous buffer (e.g., phosphate) with organic modifier (e.g., Methanol, Acetonitrile) | The organic modifier is adjusted to control the elution time. nih.gov |

| pH Control | Acidic, pH 2.0-3.0 (e.g., using H₃PO₄) | Suppresses ionization of carboxylic acid groups for better retention and peak shape. hplc.eu |

| Detection | UV at 210 nm | Wavelength for detecting the carboxyl functional group. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical scale HPLC. researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. libretexts.org However, this compound is a polar, non-volatile amino acid derivative, making it unsuitable for direct GC analysis. libretexts.orgdss.go.th Therefore, a critical prerequisite for GC analysis is chemical derivatization, which converts the polar functional groups (carboxyl and guanidino) into less polar, more volatile esters. dss.go.thjfda-online.com This is often achieved through esterification using reagents like N-trifluoroacetyl-n-butyl ester. libretexts.org

Once derivatized, the compound can be analyzed using a gas chromatograph, typically equipped with a capillary column and a flame ionization detector (FID). dss.go.thnih.gov A study on guanidino compounds utilized a Chirasil-Val capillary column, which is designed for separating chiral molecules like amino acids. dss.go.th The separation depends on the boiling points of the derivatives and their interactions with the stationary phase. libretexts.org

Table 2: Exemplary Gas Chromatography (GC) Conditions for Guanidino Acid Analysis

| Parameter | Condition Example | Reference |

|---|---|---|

| Instrument | Carlo Erba Model 2900 | dss.go.th |

| Derivatization | Esterification (e.g., with 4 N HCl in isopropanol) | dss.go.th |

| Column | Chirasil-Val capillary, 20 m x 0.28 mm | dss.go.th |

| Carrier Gas | Hydrogen | dss.go.th |

| Injector Temperature | 225°C | dss.go.th |

| Column Temperature | 160°C (Isothermal) | dss.go.th |

| Detector | Flame Ionization Detector (FID) at 250°C | dss.go.th |

Coupling with Mass Spectrometry (GC-MS, LC-MS)

For enhanced sensitivity and specificity, chromatographic systems are often coupled to a mass spectrometer (MS), a technique that identifies compounds by measuring their mass-to-charge ratio.

LC-MS: The combination of HPLC with mass spectrometry is a powerful method for analyzing metabolites like this compound in complex biological fluids. nih.gov LC-MS offers high sensitivity and selectivity, often without the need for derivatization, although derivatization can be used to improve ionization efficiency and chromatographic retention. nih.govnih.gov For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been successfully used to simultaneously analyze short-chain fatty acids, bile acids, and other metabolites, enhancing their detection by LC-MS/MS. nih.gov

GC-MS: Coupling GC with MS allows for the definitive identification of the volatile derivatives of this compound. chempap.org After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern serves as a chemical "fingerprint," allowing for highly confident structural confirmation and quantification. mdpi.comnih.gov Derivatization is a mandatory step, often involving silylation to increase volatility. mdpi.com

Table 3: Comparison of Mass Spectrometry Coupling

| Technique | Analyte State | Key Advantage | Derivatization |

|---|---|---|---|

| LC-MS | Dissolved in liquid | High sensitivity for polar, non-volatile compounds. nih.gov | Optional, but can enhance sensitivity. nih.gov |

| GC-MS | Volatile gas | Provides structural confirmation via fragmentation patterns. chempap.org | Mandatory for non-volatile analytes. jfda-online.com |

Spectroscopic and Spectrometric Techniques

Spectroscopic methods are used to probe the chemical structure and properties of molecules based on their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. wikipedia.orgebsco.com It provides detailed information about the carbon-hydrogen framework of this compound. utah.edu

¹H NMR: Provides information on the number and types of hydrogen atoms, and their connectivity.

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

¹⁵N NMR: Can be particularly informative for this compound, as it directly probes the nitrogen atoms within the unique guanidino group. nih.gov

Research on related guanidino compounds has shown that the chemical shifts of the nitrogen atoms are highly sensitive to the local chemical environment, such as the solvent and the protonation state of the guanidino group. nih.gov This makes NMR a powerful tool for studying how this compound interacts with its surroundings. Two-dimensional NMR techniques (e.g., COSY, HSQC) can further be used to establish the complete bonding network of the molecule. mdpi.com

Table 4: NMR Spectroscopy for Structural Analysis

| NMR Type | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Proton environment and connectivity. | Identifies CH, CH₂, and NH protons. chemicalbook.com |

| ¹³C NMR | Carbon skeleton structure. | Identifies carboxyl, guanidino, and aliphatic carbons. mdpi.com |

| ¹⁵N NMR | Nitrogen environment. | Probes the three distinct nitrogen atoms in the guanidino group. nih.gov |

| 2D NMR (e.g., COSY, HSQC) | Correlation between nuclei (H-H, C-H). | Confirms the complete molecular structure and atom connectivity. mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. up.ac.za While it provides less structural detail than NMR, it is a simple, rapid, and effective technique for quantification. The parts of a molecule that absorb light are known as chromophores. In this compound, the carboxylic acid groups (specifically the C=O double bond) and the guanidino group (C=N) contain π-electrons and non-bonding electrons (n-electrons) that can be excited by UV radiation. units.it

The technique can be used to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. The absorption spectrum can also be influenced by the solvent and pH, providing clues about molecular interactions. units.it For solid-state analysis, the sample can be pressed into a potassium bromide (KBr) pellet and analyzed to confirm the presence of the compound. up.ac.za

Enzymatic Quantification Methods

Enzymatic quantification methods offer a high degree of specificity for analyzing this compound and related guanidino compounds. These techniques leverage the specific catalytic action of enzymes to measure the concentration of a target analyte, even within complex biological matrices.

Principles and Applications of Enzymatic Assays

The fundamental principle of an enzymatic assay is the use of an enzyme that specifically recognizes and transforms the target molecule, or a related precursor, into a product. This reaction is coupled to a detection system that generates a measurable signal, such as a change in color, fluorescence, or absorbance, which is proportional to the concentration of the analyte. bioassaysys.com

While direct enzymatic assays for this compound are not widely documented, the principles are well-established through assays for its precursor, L-arginine, and other guanidino compounds like guanidinoacetate. jst.go.jpnih.gov These assays often involve a cascade of enzymatic reactions. For example, a common approach for L-arginine involves a three-enzyme system:

Arginase: Converts L-arginine into ornithine and urea (B33335). acs.org

Urease: Breaks down the resulting urea into ammonia (B1221849) and carbon dioxide. acs.orgnih.gov

Glutamate (B1630785) Dehydrogenase (Gl-DH): In the presence of α-ketoglutarate and a coenzyme like NADH, Gl-DH converts the ammonia into L-glutamate. acs.org

The concentration of L-arginine is determined by measuring the decrease in absorbance as NADH is oxidized to NAD+, a change that is stoichiometrically related to the amount of ammonia produced. acs.orgives-technicalreviews.eu This end-point analysis method is robust and allows for the concurrent measurement of multiple samples. acs.org

Another advanced approach involves coupling an enzyme that acts on the target analyte to a pyrophosphate (PPi) detection system. jst.go.jpnih.gov For instance, an assay for L-citrulline was developed by linking argininosuccinate (B1211890) synthetase to a PPi detection system. jst.go.jp This platform can be extended to measure L-arginine by first converting it to L-citrulline using arginine deiminase. jst.go.jpnih.gov The PPi produced is then quantified, providing a highly selective and robust measurement that can be performed in real-time under neutral pH conditions. nih.gov

Fluorometric enzymatic assays have also been developed, offering high sensitivity. nih.gov In one such method for L-arginine, the final ammonia product from the arginase-urease reaction is monitored fluorometrically by its reaction with o-phthalaldehyde (B127526) (OPA) in the presence of sulfite (B76179). nih.gov This specific reaction condition prevents OPA from reacting with other amino acids, thus enhancing the assay's selectivity. nih.gov

Table 1: Principles of Enzymatic Assays for Guanidino Compounds and Precursors

| Analyte | Key Enzymes | Reaction Principle | Detection Method | Reference |

|---|---|---|---|---|

| L-Arginine | Arginase, Urease, Glutamate Dehydrogenase | Multi-step conversion of Arginine to Urea, then to Ammonia, which is used in a reaction that consumes NADH. | Spectrophotometry (decrease in absorbance at 340/365 nm) | acs.org |

| L-Arginine | Arginine Deiminase, Argininosuccinate Synthetase, Pyrophosphate Detection System | Conversion of Arginine to Citrulline, which then produces pyrophosphate (PPi) in a subsequent reaction. | Colorimetric, UV, or Fluorescent PPi detection | jst.go.jpnih.gov |

| L-Arginine | Arginase, Urease | Conversion of Arginine to Urea, then to Ammonia, which reacts with a fluorogenic reagent. | Fluorometry (reaction with o-phthalaldehyde) | nih.gov |

| Guanidinoacetic Acid (GAA) | Guanidinoacetate Kinase, Pyruvate (B1213749) Kinase, Lactate (B86563) Dehydrogenase | Phosphorylation of GAA to produce ADP, which is measured in a coupled reaction that consumes NADH. | Spectrophotometry (decrease in absorbance at 340 nm) | nih.gov |

Elimination of Endogenous Interferences in Assays

A significant challenge in the enzymatic quantification of compounds in biological samples is the presence of endogenous substances that can interfere with the assay, leading to inaccurate results. mdpi.com

Common interferences in assays for guanidino compounds include:

Pre-existing Analytes: Samples may contain endogenous urea or ammonia, which are products in many L-arginine assays. jst.go.jp This can lead to an overestimation of the target analyte.

Structural Analogs: Other amino acids or similar compounds can sometimes be recognized by the enzyme, albeit with lower affinity, causing a loss of specificity.

Several strategies have been developed to eliminate or minimize these interferences:

High Enzyme Selectivity: The use of highly specific enzymes is the primary defense against interference from structurally related compounds. jst.go.jpnih.gov Modern assays often employ recombinant enzymes engineered for high selectivity.

Multi-Step Reaction Design: Assays can be designed to remove interferences before quantifying the target. For instance, in an assay for guanidinoacetic acid (GAA), endogenous ADP and pyruvate were eliminated in a preliminary step using pyruvate kinase and lactate dehydrogenase before the addition of guanidinoacetate kinase to measure GAA. nih.gov This two-step process ensures that the final signal is solely from the target analyte. nih.gov

Sample Pre-treatment: Various pre-treatment steps can be applied to the sample. Simple dilution can often reduce the concentration of interfering substances to below a problematic threshold. bioassaysys.com For samples with low pH, neutralization with a base is a common practice. bioassaysys.com In cases of turbidity, centrifugation can be used to clarify the sample. bioassaysys.com More rigorous clarification treatments, such as heat or trichloroacetic acid (TCA) precipitation followed by dialysis, can be employed to remove interfering proteins and proteolytic activities from crude extracts. mdpi.com

Optimized Reaction Conditions: Adjusting the reaction conditions, such as pH, can help eliminate interferences. For example, performing the fluorometric detection of ammonia in an alkali medium with sulfite prevents the fluorogenic reagent from reacting with other amino acids. nih.gov Careful control of pH has also been shown to eliminate matrix interferences in biosensor analyses of honey. researchgate.net

Table 2: Common Interferences in Enzymatic Assays and Their Elimination Methods

| Interference Type | Example | Elimination Method | Reference |

|---|---|---|---|

| Endogenous Products | Urea and Ammonia in L-Arginine assays | Use of alternative assay principles (e.g., pyrophosphate detection) that do not generate these products. | jst.go.jp |

| Endogenous Substrates | ADP and Pyruvate in a GAA assay | A preliminary enzymatic reaction step to consume the interfering substances before adding the primary enzyme. | nih.gov |

| Sample pH | Low pH of fruit juices interfering with arginase | Neutralization of the sample with a base (e.g., NaOH) before the assay. | bioassaysys.com |

| Sample Turbidity | Particulates in a sample causing light scattering | Centrifugation of the sample to pellet insoluble material. | bioassaysys.com |

| Proteolytic Activity | Endogenous proteases in crude extracts degrading substrates or enzymes | Clarification treatments such as heat or trichloroacetic acid (TCA) precipitation. | mdpi.com |

| Non-specific Reactions | Fluorogenic reagents reacting with other amino acids | Optimizing reaction conditions (e.g., pH, addition of sulfite) to ensure specific reaction with the target product. | nih.gov |

Emerging Analytical Platforms (e.g., Omics approaches for metabolic profiling)

The advent of high-throughput "omics" technologies, particularly metabolomics, has revolutionized the study of metabolic pathways, including those involving this compound. nih.govnih.gov These emerging platforms allow for the simultaneous measurement of hundreds to thousands of metabolites in a single sample, providing a comprehensive snapshot of the metabolic state of a biological system. nih.govthermofisher.com This is a significant advancement over traditional methods that measure only one or a few analytes at a time.

Untargeted metabolomic profiling, typically performed using liquid chromatography coupled with mass spectrometry (LC-MS), has proven to be a powerful tool for investigating disorders of arginine metabolism, such as urea cycle disorders (UCDs). nih.govnih.govcreative-proteomics.com In conditions like arginase deficiency, this approach has identified marked elevations in multiple guanidino compounds derived from arginine, including N-acetylarginine, guanidinoacetate, and argininate. nih.gov Notably, the elevation of some of these compounds can be more pronounced than that of arginine itself, suggesting they could serve as new and more sensitive clinical biomarkers. nih.gov

These omics approaches are not limited to biomarker discovery. They are also valuable for monitoring the efficacy of clinical management and understanding the broader metabolic perturbations that occur in disease states or in response to treatment. nih.govnih.gov For example, metabolomic profiling revealed that arginine supplementation in patients with citrullinemia was associated with elevated levels of argininate, a guanidino compound. nih.gov This highlights the utility of metabolomics for optimizing therapeutic strategies by providing a more complete picture of metabolic consequences. nih.gov

The integration of different omics datasets (multi-omics) offers even deeper insights. thermofisher.commdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of biological systems. thermofisher.commdpi.com This allows for the connection of genetic variations to changes in protein expression and, ultimately, to the metabolic profile, including the levels of guanidino compounds. This systems-level view is crucial for understanding complex disease mechanisms and identifying novel therapeutic targets within the arginine metabolic network. nih.gov

Table 3: Applications of Omics Approaches in Guanidino Compound Research

| Omics Approach | Biological Context | Key Findings | Reference |

|---|---|---|---|

| Untargeted Metabolomics (Mass Spectrometry-based) | Urea Cycle Disorders (UCDs), specifically Arginase Deficiency | Identified multiple elevated guanidino compounds (e.g., argininate, N-acetylarginine) as potential new biomarkers. | nih.govnih.gov |

| Targeted Metabolomics (LC-MS/MS) | Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI) | Investigated the alteration profiles of urinary guanidino and ureido compounds as potential biomarkers for different stages of AKI. | bohrium.com |

| Metabolomic Profiling | Monitoring therapeutic interventions in UCDs | Revealed that arginine supplementation could lead to elevations in other guanidino compounds like argininate, useful for optimizing dosage. | nih.gov |

| LC-MS and Isotopic Labeling | General Arginine Metabolism in cultured mammalian cells | Developed a method to quantitatively analyze the abundance of intermediates and the fluxes of major reactions in arginine metabolism. | springernature.com |

Future Directions in 2 Guanidinopentanedioic Acid Research

Unexplored Biochemical Pathways and Interactions

The metabolic origin and fate of 2-Guanidinopentanedioic acid in biological systems are largely undefined. While transamidination is a common mechanism for the synthesis of neuroactive guanidino compounds in mammals, the specific enzymes and substrates leading to this compound formation are not well established. capes.gov.br A notable study investigating rat kidney L-arginine:glycine (B1666218) amidinotransferase found that while the enzyme could synthesize several guanidino compounds, L-glutamic acid did not serve as an effective amidino group acceptor. capes.gov.br This finding points to a significant gap in our understanding and suggests that alternative, unexplored biosynthetic pathways are likely involved.

Future research should prioritize the identification of the specific transamidinase(s) or other enzyme systems responsible for its synthesis. Investigating different tissues and cellular compartments for this activity will be crucial. Furthermore, given its structural similarity to L-glutamate, a primary excitatory neurotransmitter, its potential interaction with glutamate (B1630785) receptors and transporters is a critical and unexplored area. hmdb.catocris.com Studies are needed to determine if this compound can act as an agonist, antagonist, or modulator of these receptors, which could explain its reported association with neurological events like seizures. okayama-u.ac.jp

Development of Novel Synthetic Routes

The current known laboratory synthesis of this compound involves the reaction of L-glutamic acid with S-methylisothiourea at an alkaline pH. nih.gov While this method is practical, there is considerable scope for the development of novel synthetic strategies that may offer improved yields, stereoselectivity, and more environmentally benign conditions.

Exploring enzymatic synthesis, despite the initial findings with L-arginine:glycine amidinotransferase, remains a viable future direction. capes.gov.br Screening for other amidinotransferases from various organisms could identify an enzyme capable of efficiently catalyzing the reaction. Additionally, modern organic chemistry offers a toolkit of advanced guanidinylating reagents and catalytic systems that could be applied to this synthesis. The development of methods for creating derivatives, such as the lactam 1-amidino-2-pyrrolidone-5-carboxylic acid which forms readily in aqueous solution, could also open new avenues for research applications. nih.gov

| Synthetic Approach | Current Method | Potential Future Routes |

| Reagents | L-Glutamic acid, S-methylisothiourea | Alternative guanidinylating agents, biocatalysts (enzymes) |

| Key Features | Practical, established procedure. nih.gov | Potentially higher yield, improved stereocontrol, "greener" chemistry. |

| Primary Product | L(-)-alpha-guanidinoglutaric acid. nih.gov | Enantiomerically pure isomers, novel derivatives. |

Advancements in Analytical Detection and Quantification Methodologies

A significant bottleneck in studying the biological roles of this compound is the lack of established, highly sensitive, and specific analytical methods for its detection and quantification in complex biological matrices. okayama-u.ac.jp While general chromatography techniques are used for related compounds, dedicated methods for this compound are needed. researchgate.net

Future advancements should focus on developing robust methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique would offer the high sensitivity and specificity required to measure endogenous levels of the compound in tissues like the brain, as well as in plasma and urine. The synthesis of a stable isotope-labeled internal standard of this compound would be essential for ensuring accurate quantification. Other potential advancements could include the development of specific immunoassays (like ELISA) for high-throughput screening or the creation of fluorescent probes for cellular imaging, which would help visualize its localization and transport within cells.

| Analytical Technique | Current Status | Future Development |

| Primary Method | General chromatography (e.g., HPLC, GC). researchgate.net | High-sensitivity LC-MS/MS. |

| Key Limitation | Lack of established, specific, and validated methods. okayama-u.ac.jp | Requirement for synthesized standards and method validation. |

| Alternative Approaches | Not established. | Development of immunoassays (ELISA) or biosensors. |

Expansion of Biological Research Models (Non-Human)

Research into the biological effects of this compound requires the use of appropriate non-human animal models. While it has been used to induce seizures in animals, this represents a very basic model of acute neurotoxicity. okayama-u.ac.jp To understand its potential role in chronic conditions or more subtle physiological processes, more sophisticated models are necessary.

The development of genetically modified rodent models could be particularly insightful. For example, creating knockout or knockdown models for the enzymes identified as responsible for its synthesis or degradation would allow researchers to study the long-term consequences of its accumulation or deficiency. Given the complexity of the primate brain and its closer resemblance to that of humans, non-human primate (NHP) models, such as macaques or marmosets, could be invaluable for investigating the compound's effects on higher cognitive functions and behavior, especially if a link to neurodegenerative diseases is suspected. zoores.ac.cnnih.gov The use of such models is critical when non-animal methods cannot recapitulate the necessary integrative systems biology. nih.gov

Potential for Research Tool Development

Furthermore, the development of tagged versions of the molecule (e.g., biotinylated, fluorescent, or radiolabeled) would create powerful molecular probes. These probes could be used in affinity chromatography or pull-down assays to identify binding partners, such as receptors, transporters, or metabolic enzymes. Such tools would be instrumental in deconvoluting the unexplored biochemical pathways and interactions discussed previously.

Q & A

Q. What statistical methods are appropriate for analyzing clustered data in studies involving repeated measurements of this compound?

- Methodological Answer : Apply mixed-effects models to account for intra-participant correlations in longitudinal studies. Use bootstrapping for small sample sizes or Bayesian hierarchical models to handle nested data structures. Report confidence intervals and p-values with adjustments for multiple comparisons (e.g., Bonferroni) .

Q. How can researchers resolve contradictions between experimental data and existing literature on the compound’s reactivity?

- Methodological Answer : Conduct systematic replication studies under controlled conditions (e.g., pH, temperature). Validate findings using orthogonal assays (e.g., isothermal titration calorimetry vs. enzymatic kinetics). Perform meta-analyses to identify confounding variables (e.g., solvent polarity) and publish negative results to reduce bias .

Q. What experimental design considerations are critical when investigating the thermodynamic properties of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) for enthalpy changes and ensure calorimetric calibration with reference standards (e.g., sapphire). Control for kinetic vs. thermodynamic product formation by varying reaction times. Triplicate measurements with error bars (±2σ) are mandatory .

Q. How should researchers approach error analysis and uncertainty quantification in spectroscopic data of this compound?

- Methodological Answer : Apply the Guide to the Expression of Uncertainty in Measurement (GUM) framework. For NMR, calculate signal-to-noise ratios and use integration error margins. For MS, report mass accuracy in parts per million (ppm) and isotopic pattern fidelity. Use Monte Carlo simulations for propagated uncertainty .

Q. What strategies are recommended for ensuring reproducibility in synthesizing and characterizing novel derivatives of this compound?

- Methodological Answer : Document reaction parameters (e.g., stirring rate, degassing steps) in machine-readable formats. Share raw spectra and chromatograms in supplementary materials. Use blockchain-enabled lab notebooks for timestamped, tamper-proof records. Collaborate via open-source platforms for protocol validation .

Methodological and Reporting Standards

Q. What systematic approaches are effective for integrating this compound research findings into broader biochemical contexts?

Q. How should researchers structure a manuscript to address peer review critiques of studies on this compound’s mechanistic pathways?

- Methodological Answer : Separate results into distinct sections for in vitro, in silico, and in vivo data. Use subheadings to clarify hypothesis-testing vs. exploratory analyses. Provide a limitations paragraph discussing assay sensitivity (e.g., IC₅₀ variability) and suggest follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.